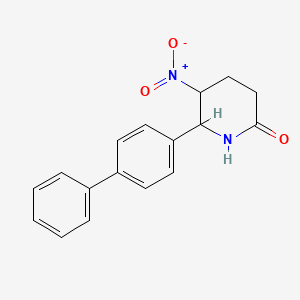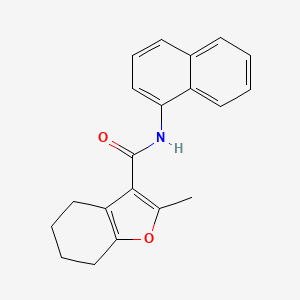![molecular formula C16H16F3N3O3 B5409870 1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide](/img/structure/B5409870.png)
1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFM-2 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes, including phosphodiesterase 4 (PDE4) and cyclic adenosine monophosphate (cAMP) phosphodiesterase. By inhibiting these enzymes, TFM-2 can increase the levels of cAMP, which can lead to various physiological effects such as anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been reported to inhibit the activity of certain enzymes, including PDE4 and cAMP phosphodiesterase. These biochemical and physiological effects make TFM-2 a potential candidate for various scientific research studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide in lab experiments is its potent anti-inflammatory and anti-tumor activities. This compound can be used to study the mechanism of action of various enzymes and their inhibitors. However, one of the limitations of using TFM-2 is its potential toxicity. This compound should be used with caution and under strict laboratory conditions.
Zukünftige Richtungen
There are several future directions for research on 1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide. Some of these include:
1. Further studies on the mechanism of action of TFM-2 and its potential applications in enzyme inhibition studies.
2. Investigation of the potential toxicity of TFM-2 and its safe use in laboratory experiments.
3. Development of new synthetic methods for TFM-2 that can improve yields and reduce costs.
4. Study of the effect of TFM-2 on other physiological processes and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. This compound exhibits potent anti-inflammatory and anti-tumor activities and can be used to study the mechanism of action of various enzymes and their inhibitors. However, caution should be exercised when using TFM-2 due to its potential toxicity. Further research is needed to fully understand the mechanism of action of TFM-2 and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide involves the reaction of 2-(trifluoromethyl)morpholine with 3-bromoacetylindole in the presence of a base. The resulting intermediate is then subjected to a reaction with ammonium acetate to obtain the final product. This synthetic method has been reported in various scientific literature and has been optimized for high yields.
Wissenschaftliche Forschungsanwendungen
1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide has potential applications in various scientific research fields. This compound has been reported to exhibit potent anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Eigenschaften
IUPAC Name |
1-[2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)13-8-21(5-6-25-13)14(23)9-22-7-11(15(20)24)10-3-1-2-4-12(10)22/h1-4,7,13H,5-6,8-9H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWWAKUIUOSUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5409800.png)

![1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5409807.png)
![1-(6-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-3-pyridinyl)ethanone](/img/structure/B5409809.png)
![[4-benzyl-1-(8-methoxyquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B5409814.png)

![4-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-pyrimidinamine](/img/structure/B5409822.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5409829.png)
![ethyl 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5409837.png)
![2-{2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5409843.png)
![N-{[1-(methoxymethyl)cyclopropyl]methyl}-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5409844.png)
![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5409847.png)
![N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B5409852.png)
![N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5409864.png)